molecular formula C16H12ClFN2O B12021368 (1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

(1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12021368
M. Wt: 302.73 g/mol
InChI Key: JXOBJJHUEPMDOI-UHFFFAOYSA-N
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Description

(1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorophenyl and fluorophenyl groups, along with a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 2-chlorobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by the introduction of the methanol group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)ethanol: Similar structure with an ethanol group instead of methanol.

    (1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)amine: Contains an amine group instead of methanol.

    (1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)carboxylic acid: Contains a carboxylic acid group instead of methanol.

Uniqueness

The uniqueness of (1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the methanol moiety, allows for unique interactions with molecular targets and diverse reactivity in chemical reactions.

Properties

Molecular Formula

C16H12ClFN2O

Molecular Weight

302.73 g/mol

IUPAC Name

[1-(2-chlorophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H12ClFN2O/c17-14-3-1-2-4-15(14)20-9-12(10-21)16(19-20)11-5-7-13(18)8-6-11/h1-9,21H,10H2

InChI Key

JXOBJJHUEPMDOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CO)Cl

Origin of Product

United States

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